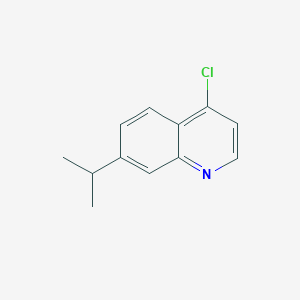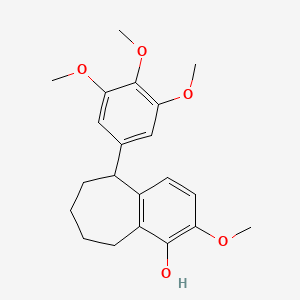
2-Methoxy-5-(3',4',5'-trimethoxyphenyl)-6,7,8,9-tetrahydro-5H-benzocyclohepten-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methoxy-5-(3’,4’,5’-trimethoxyphenyl)-6,7,8,9-tetrahydro-5H-benzocyclohepten-1-ol is a complex organic compound known for its unique structure and diverse applications. This compound belongs to the class of benzocycloheptenes, which are characterized by a seven-membered ring fused to a benzene ring. The presence of multiple methoxy groups and a hydroxyl group contributes to its distinct chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-(3’,4’,5’-trimethoxyphenyl)-6,7,8,9-tetrahydro-5H-benzocyclohepten-1-ol typically involves several steps:
-
Formation of the Benzocycloheptene Core: : The initial step involves the construction of the benzocycloheptene core through a cyclization reaction. This can be achieved using a Friedel-Crafts alkylation reaction, where a suitable benzene derivative reacts with a cycloheptanone derivative in the presence of a Lewis acid catalyst such as aluminum chloride.
-
Introduction of Methoxy Groups: : The methoxy groups are introduced via methylation reactions. This can be done using methyl iodide (CH₃I) and a strong base like sodium hydride (NaH) to replace hydrogen atoms with methoxy groups on the aromatic ring.
-
Hydroxylation: : The hydroxyl group is introduced through a hydroxylation reaction, which can be achieved using reagents like osmium tetroxide (OsO₄) followed by sodium bisulfite (NaHSO₃) to add a hydroxyl group to the desired position on the benzocycloheptene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and reagents are often recycled to minimize waste and reduce production costs.
化学反応の分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, where the hydroxyl group is converted to a carbonyl group. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
-
Reduction: : Reduction reactions can convert the carbonyl group back to a hydroxyl group. Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reducing agents used.
-
Substitution: : The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions. For example, reacting with halides in the presence of a base can replace methoxy groups with halogens.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.
Reduction: NaBH₄ in methanol, LiAlH₄ in ether.
Substitution: Halides (e.g., HCl, HBr) in the presence of a base like NaOH.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
2-Methoxy-5-(3’,4’,5’-trimethoxyphenyl)-6,7,8,9-tetrahydro-5H-benzocyclohepten-1-ol has a wide range of applications in scientific research:
-
Chemistry: : Used as a building block in organic synthesis for the development of new compounds with potential pharmaceutical applications.
-
Biology: : Studied for its biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. It has shown potential in inhibiting the growth of certain cancer cell lines and bacteria.
-
Medicine: : Investigated for its therapeutic potential in treating diseases such as cancer, bacterial infections, and inflammatory conditions.
-
Industry: : Utilized in the development of new materials and as an intermediate in the synthesis of complex organic molecules.
作用機序
The compound exerts its effects through various molecular targets and pathways:
-
Anti-Cancer Activity: : It induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway. This involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.
-
Anti-Microbial Activity: : It disrupts bacterial cell walls and inhibits essential enzymes, leading to bacterial cell death.
-
Anti-Inflammatory Activity: : It inhibits the production of pro-inflammatory cytokines and reduces the activation of inflammatory pathways such as NF-κB.
類似化合物との比較
Similar Compounds
Colchicine: Another benzocycloheptene derivative known for its anti-gout and anti-cancer properties.
Podophyllotoxin: A compound with a similar structure used in the treatment of genital warts and as a precursor for anti-cancer drugs.
Combretastatin: A compound with potent anti-cancer activity, targeting microtubules in cancer cells.
Uniqueness
2-Methoxy-5-(3’,4’,5’-trimethoxyphenyl)-6,7,8,9-tetrahydro-5H-benzocyclohepten-1-ol is unique due to its multiple methoxy groups, which enhance its solubility and bioavailability. Its diverse biological activities make it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C21H26O5 |
|---|---|
分子量 |
358.4 g/mol |
IUPAC名 |
2-methoxy-5-(3,4,5-trimethoxyphenyl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-1-ol |
InChI |
InChI=1S/C21H26O5/c1-23-17-10-9-15-14(7-5-6-8-16(15)20(17)22)13-11-18(24-2)21(26-4)19(12-13)25-3/h9-12,14,22H,5-8H2,1-4H3 |
InChIキー |
CKYWSWVZTCVCTP-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C2=C(C=C1)C(CCCC2)C3=CC(=C(C(=C3)OC)OC)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![7-Benzyl-4-(isoxazolidin-3-ylmethyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13143944.png)
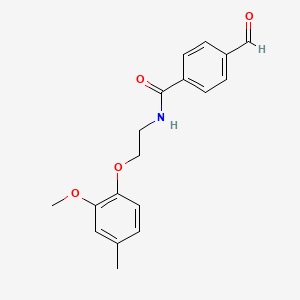
![2-(4-(Dibenzo[b,d]thiophen-4-yl)phenyl)dibenzo[f,h]quinoxaline](/img/structure/B13143948.png)
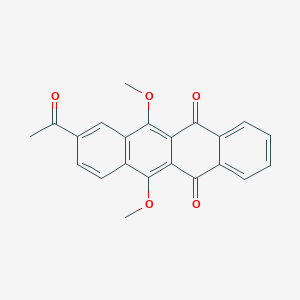
![2-[(5E)-5-[[15-[(Z)-[6-(dicyanomethylidene)-4-oxocyclopenta[c]thiophen-5-ylidene]methyl]-9,9,18,18-tetrakis(4-hexylphenyl)-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]methylidene]-4-oxocyclopenta[c]thiophen-6-ylidene]propanedinitrile](/img/structure/B13143954.png)
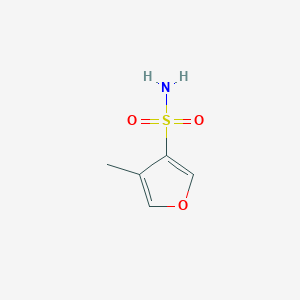
![6-Amino-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylicacid](/img/structure/B13143979.png)
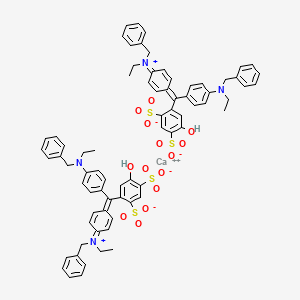
![4-(Methylamino)-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol](/img/structure/B13143985.png)
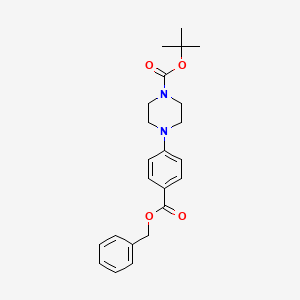
![5-Iodo-2-(methylthio)thieno[2,3-d]pyrimidin-4-ol](/img/structure/B13143996.png)
